CH5132799

Catalog No.
S548364
CAS No.
1007207-67-1
M.F
C15H19N7O3S
M. Wt
377.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CH5132799

CAS Number

1007207-67-1

Product Name

CH5132799

IUPAC Name

5-(7-methylsulfonyl-2-morpholin-4-yl-5,6-dihydropyrrolo[2,3-d]pyrimidin-4-yl)pyrimidin-2-amine

Molecular Formula

C15H19N7O3S

Molecular Weight

377.4 g/mol

InChI

InChI=1S/C15H19N7O3S/c1-26(23,24)22-3-2-11-12(10-8-17-14(16)18-9-10)19-15(20-13(11)22)21-4-6-25-7-5-21/h8-9H,2-7H2,1H3,(H2,16,17,18)

InChI Key

JEGHXKRHKHPBJD-UHFFFAOYSA-N

SMILES

CS(=O)(=O)N1CCC2=C(N=C(N=C21)N3CCOCC3)C4=CN=C(N=C4)N

Solubility

Soluble in DMSO, not soluble in water.

Synonyms

CH5132799; CH-5132799; CH 5132799; PA-799; PA799; PA-799.

Canonical SMILES

CS(=O)(=O)N1CCC2=C(N=C(N=C21)N3CCOCC3)C4=CN=C(N=C4)N

Description

The exact mass of the compound 5-(7-(methylsulfonyl)-2-morpholino-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrimidin-2-amine is 377.12701 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not soluble in water.. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

This compound, also identified by CAS number 1007207-67-1, is a heterocyclic molecule. Scientific research investigates its potential as a kinase inhibitor []. Kinases are enzymes involved in many cellular processes, and kinase inhibitors are being studied for their potential to treat various diseases.

  • Kinase Inhibition: A 2013 patent application describes this compound as belonging to a class of compounds that inhibit Akt kinase, Rsk kinase, and S6K kinase []. These kinases are involved in cell proliferation and survival pathways, and their inhibition may have therapeutic applications in cancer and other diseases.

CH5132799, also known as Izorlisib, is a selective inhibitor of class I phosphoinositide 3-kinases (PI3Ks), particularly targeting the PI3Kα isoform. This compound has garnered attention due to its potential therapeutic applications in oncology, especially for tumors harboring mutations in the PIK3CA gene, which are prevalent in various cancers such as breast, ovarian, and endometrial cancers. Its unique mechanism involves competitive inhibition at the ATP-binding site of the enzyme, allowing it to effectively disrupt the PI3K signaling pathway that is often aberrantly activated in cancer cells .

There is no current information on the mechanism of action of this specific molecule. However, as mentioned earlier, similar structures have been investigated for their potential to inhibit FAK []. The mechanism of FAK inhibition by these compounds is not fully elucidated, but it may involve binding to the ATP-binding pocket of the kinase, thereby preventing its enzymatic activity and downstream signaling pathways.

  • Potential for skin and eye irritation
  • Possible genotoxicity (ability to damage DNA) due to the presence of aromatic rings
  • Unknown environmental impact
Such as alkylation or acylation.
  • Substituent Modifications: The introduction of specific substituents to enhance selectivity and potency against targeted kinases.
  • Purification: Following synthesis, compounds are typically purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and efficacy .
  • In vitro studies have demonstrated that CH5132799 exhibits strong antiproliferative activity across various human tumor cell lines with activated PI3K pathways. The compound has shown effectiveness against breast cancer cell lines (such as KPL-4), ovarian cancer cells (SKOV3), and colorectal cancer cells (HCT116). The presence of PIK3CA mutations in these cell lines correlates with increased sensitivity to CH5132799, emphasizing its role as a promising treatment option for patients with such mutations .

    In vivo studies utilizing mouse xenograft models have further validated its antitumor activity, showing significant tumor regression in models with PIK3CA mutations. Moreover, when combined with trastuzumab in trastuzumab-resistant breast cancer models, CH5132799 has led to complete tumor disappearance, showcasing its potential in combination therapies .

    The synthesis of CH5132799 involves multiple steps typical of pharmaceutical compound development. Although specific synthetic pathways are proprietary and not fully disclosed in public literature, general methods for synthesizing similar compounds include:

    • Aminopyrimidine Derivatives: Starting materials often include aminopyrimidine structures that are modified through various

    CH5132799 is primarily investigated for its applications in cancer therapy due to its ability to inhibit the PI3K signaling pathway. Its main applications include:

    • Oncology: Treatment of cancers with PIK3CA mutations.
    • Combination Therapy: Potential use alongside other anticancer agents like trastuzumab to overcome resistance mechanisms.
    • Research Tool: Utilized in laboratory settings to study the effects of PI3K inhibition on cancer cell proliferation and survival .

    Interaction studies have revealed that CH5132799 selectively interacts with class I PI3Ks while demonstrating minimal off-target effects on other kinases. This selectivity is crucial for developing effective cancer therapies with fewer side effects. Additionally, studies indicate that CH5132799 does not reverse negative feedback loops associated with mTORC1 inhibitors, suggesting a unique position within the therapeutic landscape for managing resistant tumors .

    Several compounds share structural or functional similarities with CH5132799. Below is a comparison highlighting their uniqueness:

    Compound NameMechanism of ActionSelectivityNotable Features
    NVP-BEZ235Dual inhibitor of PI3K/mTORModerateTargets both PI3K and mTOR pathways
    ZSTK474Pan-PI3K inhibitorBroadInhibits multiple isoforms of PI3K
    GDC-0941Selective PI3K inhibitorHighFocused on PI3Kα; used in clinical trials
    IdelalisibSelective inhibitor of PI3KδHighApproved for certain hematological malignancies
    CopanlisibDual inhibitor of PI3K/mTORModerateApproved for follicular lymphoma

    CH5132799's unique feature lies in its high selectivity for class I PI3Ks, especially the mutated forms prevalent in various cancers, making it a promising candidate for targeted therapy .

    Purity

    >98% (or refer to the Certificate of Analysis)

    XLogP3

    -0.6

    Hydrogen Bond Acceptor Count

    10

    Hydrogen Bond Donor Count

    1

    Exact Mass

    377.12700867 g/mol

    Monoisotopic Mass

    377.12700867 g/mol

    Heavy Atom Count

    26

    Appearance

    Solid powder

    Storage

    Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

    UNII

    JCL936W835

    Wikipedia

    Ch-5132799

    Dates

    Modify: 2023-08-15
    1: Correction: First-in-Human Study of CH5132799, an Oral Class I PI3K Inhibitor, Studying Toxicity, Pharmacokinetics, and Pharmacodynamics, in Patients with Metastatic Cancer. Clin Cancer Res. 2015 Feb 1;21(3):660. doi: 10.1158/1078-0432.CCR-14-3188. PubMed PMID: 25646183.
    2: Blagden S, Omlin A, Josephs D, Stavraka C, Zivi A, Pinato DJ, Anthoney A, Decordova S, Swales K, Riisnaes R, Pope L, Noguchi K, Shiokawa R, Inatani M, Prince J, Jones K, Twelves C, Spicer J, Banerji U. First-in-human study of CH5132799, an oral class I PI3K inhibitor, studying toxicity, pharmacokinetics, and pharmacodynamics, in patients with metastatic cancer. Clin Cancer Res. 2014 Dec 1;20(23):5908-17. doi: 10.1158/1078-0432.CCR-14-1315. Epub 2014 Sep 17. Erratum in: Clin Cancer Res. 2015 Feb 1;21(3):660. Olmin, Aurelius [corrected to Omlin, Aurelius]. PubMed PMID: 25231405; PubMed Central PMCID: PMC4254850.
    3: Tanaka H, Yoshida M, Tanimura H, Fujii T, Sakata K, Tachibana Y, Ohwada J, Ebiike H, Kuramoto S, Morita K, Yoshimura Y, Yamazaki T, Ishii N, Kondoh O, Aoki Y. The selective class I PI3K inhibitor CH5132799 targets human cancers harboring oncogenic PIK3CA mutations. Clin Cancer Res. 2011 May 15;17(10):3272-81. doi: 10.1158/1078-0432.CCR-10-2882. Epub 2011 May 10. PubMed PMID: 21558396.
    4: Ohwada J, Ebiike H, Kawada H, Tsukazaki M, Nakamura M, Miyazaki T, Morikami K, Yoshinari K, Yoshida M, Kondoh O, Kuramoto S, Ogawa K, Aoki Y, Shimma N. Discovery and biological activity of a novel class I PI3K inhibitor, CH5132799. Bioorg Med Chem Lett. 2011 Mar 15;21(6):1767-72. doi: 10.1016/j.bmcl.2011.01.065. Epub 2011 Jan 22. PubMed PMID: 21316229.

    Explore Compound Types